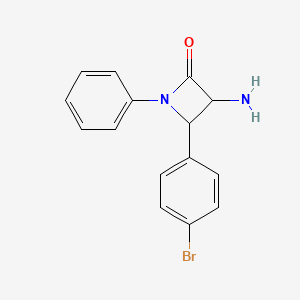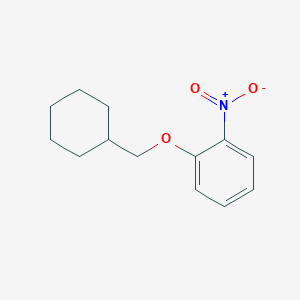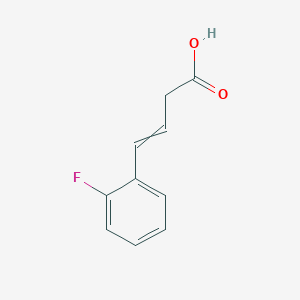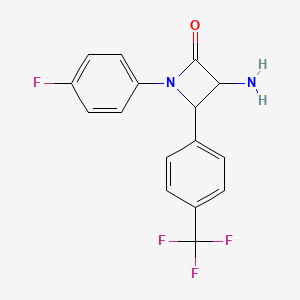![molecular formula C44H32N2S2 B14794945 N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound with significant applications in various fields, particularly in organic electronics. This compound is known for its unique structural properties, which make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Suzuki-Miyaura coupling, followed by further functionalization to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: This reaction can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s applicability .
Wissenschaftliche Forschungsanwendungen
N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as electron transport layers in electronic devices. The compound’s unique structure allows it to facilitate efficient charge transport, enhancing the performance of devices like OLEDs and solar cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis[4-(diphenylamino)phenyl]-N,N’-di-1-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine
- N,N’-bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine
Uniqueness
Compared to similar compounds, N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine offers unique electronic properties that make it particularly suitable for use in high-performance electronic devices. Its ability to undergo various chemical modifications further enhances its versatility and applicability in different fields .
Eigenschaften
Molekularformel |
C44H32N2S2 |
|---|---|
Molekulargewicht |
652.9 g/mol |
IUPAC-Name |
4-[4-[4-(5-phenylthiophen-2-yl)anilino]phenyl]-N-[4-(5-phenylthiophen-2-yl)phenyl]aniline |
InChI |
InChI=1S/C44H32N2S2/c1-3-7-33(8-4-1)41-27-29-43(47-41)35-15-23-39(24-16-35)45-37-19-11-31(12-20-37)32-13-21-38(22-14-32)46-40-25-17-36(18-26-40)44-30-28-42(48-44)34-9-5-2-6-10-34/h1-30,45-46H |
InChI-Schlüssel |
RGUSJZRMDLKMLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C7=CC=C(S7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)

![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
![(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14794893.png)

![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)

![2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B14794915.png)

![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)

